

Spectroscopic Profile of Vinyl 4-Methoxybenzoate: A Technical Guide

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Compound of Interest		
Compound Name:	Ethenyl 4-methoxybenzoate	
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This technical guide provides a comprehensive overview of the spectroscopic data for vinyl 4-methoxybenzoate, a key chemical intermediate. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for vinyl 4-methoxybenzoate. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts for Vinyl 4-Methoxybenzoate



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Ar-H (ortho to -COO)	~8.0	Doublet	~8.0
Ar-H (ortho to -OCH ₃)	~7.0	Doublet	~8.0
=CH-O-	~7.3	Doublet of Doublets	~14.0, ~6.0
=CH2 (trans)	~4.9	Doublet of Doublets	~14.0, ~1.5
=CH ₂ (cis)	~4.6	Doublet of Doublets	~6.0, ~1.5
-OCH₃	~3.9	Singlet	N/A

¹³C NMR (Carbon NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for Vinyl 4-Methoxybenzoate

Carbon Atom	Chemical Shift (δ, ppm)
C=O (Ester)	~165
Ar-C (ipso, -COO)	~122
Ar-C (ortho to -COO)	~132
Ar-C (ortho to -OCH₃)	~114
Ar-C (ipso, -OCH ₃)	~164
=CH-O-	~141
=CH ₂	~98
-OCH₃	~56

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for Vinyl 4-Methoxybenzoate



Functional Group	Wavenumber (cm⁻¹)	Intensity
C=O Stretch (Ester)	~1730-1715	Strong
C=C Stretch (Aromatic)	~1600, ~1510	Medium
C=C Stretch (Vinyl)	~1645	Medium
C-O Stretch (Ester)	~1250, ~1100	Strong
=C-H Bending (Vinyl)	~990, ~910	Strong
Ar-H Bending	~840	Strong
C-H Stretch (Aromatic)	~3100-3000	Medium
C-H Stretch (Vinyl)	~3100-3000	Medium
C-H Stretch (Methyl)	~2950-2850	Medium

MS (Mass Spectrometry) Data

Table 4: Predicted Mass Spectrometry Fragmentation for Vinyl 4-Methoxybenzoate

m/z	lon
178	[M]+ (Molecular Ion)
135	[M - CH ₂ =CHO] ⁺
107	[M - COOCH=CH ₂] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy



A sample of vinyl 4-methoxybenzoate (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum of vinyl 4-methoxybenzoate can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat sample is placed directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.

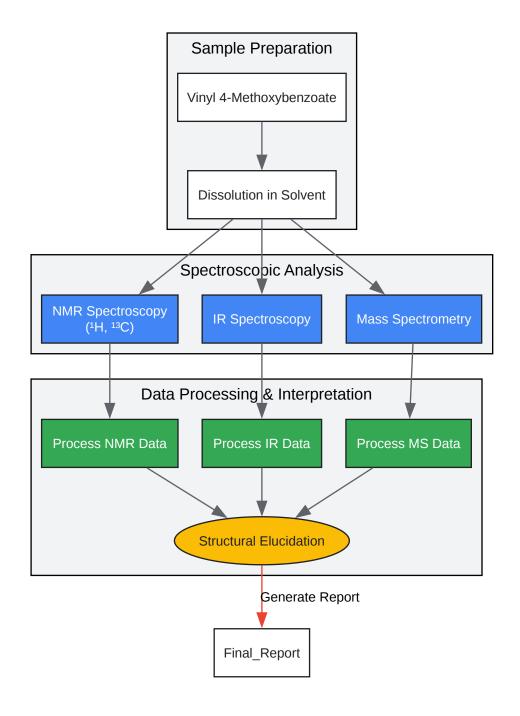
Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. For EI, an electron beam with an energy of 70 eV is used. The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like vinyl 4-methoxybenzoate.





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Caption: Workflow for Spectroscopic Analysis.

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